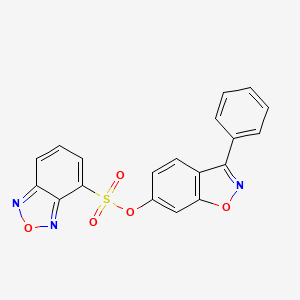
3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is a complex organic compound that combines the structural features of benzoxazole and benzoxadiazole. These heterocyclic compounds are known for their diverse applications in medicinal chemistry, materials science, and as fluorescent probes. The unique combination of these moieties in a single molecule offers potential for novel applications and enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety from 2-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions. The benzoxadiazole moiety can be synthesized from o-phenylenediamine and a suitable nitrosating agent.
The final step involves the sulfonation of the benzoxadiazole ring, which can be achieved using chlorosulfonic acid or sulfur trioxide-pyridine complex. The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups on the benzoxadiazole ring, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the benzoxadiazole moiety. It can be employed in imaging studies to track biological processes at the cellular level.
Medicine
In medicinal chemistry, the compound’s structural features make it a candidate for drug development. It can be explored for its potential anti-microbial, anti-cancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices, due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The benzoxadiazole moiety can act as a fluorophore, emitting light upon excitation, which is useful in imaging applications. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its use in biological studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its anti-microbial and anti-inflammatory properties.
Benzoxadiazole: Widely used as a fluorescent probe in biological imaging.
Phenylsulfonates: Commonly used in detergents and as intermediates in organic synthesis.
Uniqueness
3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is unique due to the combination of benzoxazole and benzoxadiazole moieties in a single molecule. This dual functionality allows it to exhibit properties of both parent compounds, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C19H11N3O5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 2,1,3-benzoxadiazole-4-sulfonate |
InChI |
InChI=1S/C19H11N3O5S/c23-28(24,17-8-4-7-15-19(17)22-27-20-15)26-13-9-10-14-16(11-13)25-21-18(14)12-5-2-1-3-6-12/h1-11H |
InChI Key |
MYMFXNWLPQKLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC5=NON=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


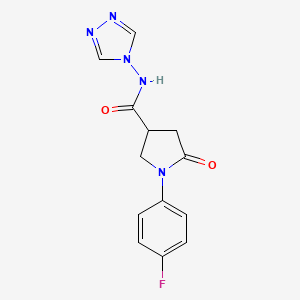
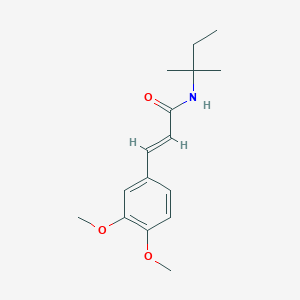
![N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11010721.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11010726.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11010727.png)
![N-[3-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010735.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine](/img/structure/B11010740.png)
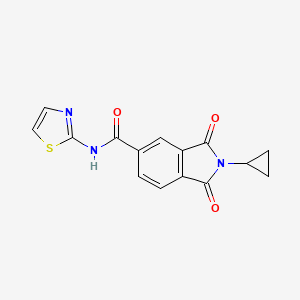
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B11010753.png)

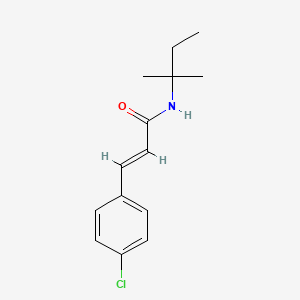
![trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11010770.png)
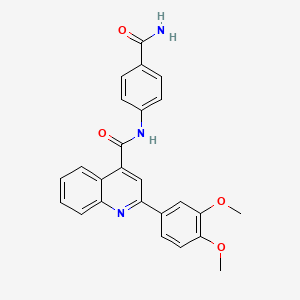
![3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11010789.png)
